molecular formula C23H27N3O5 B10995436 4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

Cat. No.: B10995436
M. Wt: 425.5 g/mol
InChI Key: MQYASAVVFJDAIJ-UHFFFAOYSA-N
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Description

4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.

    Functionalization: The indole core is then functionalized with methoxy groups at the 4 and 7 positions using appropriate reagents and conditions.

    Attachment of the Side Chain: The side chain containing the morpholinoethoxy group is attached to the indole core through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Tirbanibulin: Another indole derivative with similar structural features and biological activities.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific functional groups and side chains, which confer distinct biological activities and chemical reactivity. Its combination of methoxy groups and a morpholinoethoxy side chain differentiates it from other indole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

4,7-dimethoxy-N-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H27N3O5/c1-28-20-7-8-21(29-2)22-18(20)15-19(25-22)23(27)24-16-3-5-17(6-4-16)31-14-11-26-9-12-30-13-10-26/h3-8,15,25H,9-14H2,1-2H3,(H,24,27)

InChI Key

MQYASAVVFJDAIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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